Lissamine Green

Übersicht

Beschreibung

Lissamine Green is a synthetically produced organic dye, known for its use in ocular surface staining. It is an organic acid dye with two aminophenyl groups, and it is also referred to as acid green S, wool green S, or fast light green . This compound has been recognized for its excellent safety profile and is less irritating compared to other dyes like Rose Bengal .

Vorbereitungsmethoden

Lissamine Green is synthesized through a series of chemical reactions involving the coupling of aminophenyl groups with a naphthyl ring. The synthetic route typically involves the following steps:

Diazotization: Aminophenyl compounds are diazotized using sodium nitrite and hydrochloric acid.

Coupling Reaction: The diazonium salt formed is then coupled with a naphthyl compound under alkaline conditions to form the dye.

Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process is carried out in controlled environments to ensure consistency and safety.

Analyse Chemischer Reaktionen

Lissamine Green undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can occur with reducing agents, resulting in the cleavage of the dye structure.

Substitution: The dye can undergo substitution reactions where functional groups on the aminophenyl rings are replaced by other groups.

Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Lissamine Green has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in various analytical techniques.

Biology: The dye is employed in staining biological tissues, particularly in ocular surface staining to assess cell viability and damage.

Medicine: this compound is used in ophthalmology to diagnose dry eye disease and other ocular surface disorders.

Wirkmechanismus

Lissamine Green exerts its effects by selectively staining cells that are damaged or lack protective mucin or glycocalyx. The dye binds to cellular components, highlighting areas of cell damage. This selective staining is due to the dye’s affinity for cellular proteins and nucleic acids, which allows it to differentiate between healthy and damaged cells .

Vergleich Mit ähnlichen Verbindungen

Lissamine Green is often compared with other dyes such as Rose Bengal and Sodium Fluorescein:

Rose Bengal: Similar staining properties but more irritating to the ocular surface.

Sodium Fluorescein: Used for corneal staining and tear film assessment.

Other similar compounds include:

Indocyanine Green: Used in medical imaging and diagnostics.

Eosin Y: Used in histology for staining tissues.

This compound stands out due to its lower toxicity and better patient tolerance, making it a preferred choice for ocular surface staining .

Biologische Aktivität

Lissamine Green (LG) is a synthetic organic dye widely used in ophthalmology for assessing ocular surface integrity, particularly in the diagnosis of dry eye disease. Its biological activity is characterized by its ability to stain damaged epithelial cells on the ocular surface, providing valuable insights into various ocular conditions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, comparative studies with other dyes, and its safety profile.

This compound is an organic acid dye with the chemical structure characterized by two aminophenyl groups. It is known for its ability to stain cells that are unprotected by mucin or glycocalyx, as well as damaged cells. Unlike Rose Bengal, another dye used for similar purposes, this compound does not inhibit viral replication in vitro and is less irritating to patients . This makes it a preferred choice in clinical settings.

Ocular Surface Assessment

This compound is primarily utilized for evaluating the ocular surface in patients with dry eye syndrome. Studies have demonstrated that LG staining correlates well with the severity of ocular surface damage. For instance, a study involving 54 dogs indicated that higher staining grades were significantly associated with lower tear production rates and shorter tear film breakup times (TFBUT) . This correlation underscores LG's effectiveness as a diagnostic tool.

Comparative Studies

Several studies have compared the efficacy of this compound with Rose Bengal. A randomized crossover study involving 30 patients found that LG produced similar staining patterns to Rose Bengal but resulted in less discomfort for patients . Moreover, LG's staining patterns were noted to correlate poorly with disease severity as assessed by the Ocular Surface Disease Index, indicating that while it is effective for detecting epithelial damage, it may not fully reflect the underlying pathology.

Case Studies and Observational Research

- Dry Eye Disease Evaluation : A cohort study highlighted the use of a semiautomated system for quantifying LG staining in patients with dry eye disease. The results showed a strong correlation between automated scores and those given by ophthalmologists using traditional scales .

- Predictive Value in Veterinary Medicine : In veterinary studies, this compound has been shown to predict tear film deficiency in dogs effectively. The grading of conjunctival staining was directly linked to tear production metrics, reinforcing its utility across species .

- Safety Profile : Previous carcinogenicity and toxicity studies have indicated that this compound has an excellent safety profile, making it suitable for repeated use in clinical settings .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and clinical applications of this compound:

Eigenschaften

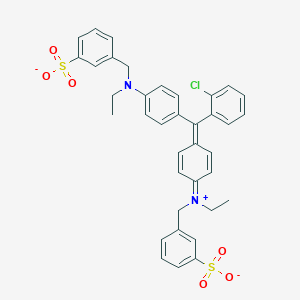

IUPAC Name |

3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMRYBLIGYQPPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34ClN2O6S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11096-63-2 | |

| Record name | Lissamine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.